1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O4S3/c1-9-14(28-10(2)19-9)16-21-22-17(27-16)20-15(24)11-5-7-23(8-6-11)30(25,26)13-4-3-12(18)29-13/h3-4,11H,5-8H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNAPHJWOPPTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on available literature, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
The compound's molecular formula is with a molecular weight of approximately 547.1 g/mol. It contains functional groups including a sulfonamide and an oxadiazole, which are often associated with biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been shown to inhibit the WNT/β-catenin signaling pathway, which is crucial in various cancers:
- Mechanism of Action : The compound selectively inhibits Dishevelled (DVL) proteins involved in the WNT signaling pathway. In vitro assays demonstrated that it has an effective concentration (EC50) of approximately 0.74 μM for DVL1 binding inhibition . This inhibition leads to reduced proliferation of cancer cells expressing wild-type APC (adenomatous polyposis coli), with an EC50 of 7.1 μM noted in HCT116 colorectal cancer cells .
Table 1: Summary of Anticancer Activity
| Activity | Cell Line | EC50 (μM) |
|---|---|---|
| DVL1 Binding Inhibition | - | 0.74 |
| Growth Inhibition (HCT116) | HCT116 (wild-type APC) | 7.1 |
| ROS Production | - | High levels |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. In vitro studies have indicated that derivatives related to this compound exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2:
- Inhibition Potency : Compounds derived from similar structures showed IC50 values ranging from 0.76 to 9.01 μM against COX-2, indicating promising anti-inflammatory properties compared to standard drugs like celecoxib .
Table 2: Summary of Anti-inflammatory Activity
| Target Enzyme | IC50 (μM) | Comparison |
|---|---|---|
| COX-2 | 0.76 - 9.01 | Better than celecoxib |
| COX-1 | ~15.32 | Less potent than COX-2 |
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds similar to the target molecule:
- WNT Pathway Inhibition : Research indicated that selective DVL inhibitors can significantly impair WNT signaling, leading to reduced tumor growth and enhanced sensitivity to chemotherapy in resistant cancer cell lines .
- Structure-Based Drug Design : Molecular dynamics simulations and structure-based virtual screening have been employed to optimize the lead compounds targeting DVL proteins, enhancing their efficacy as potential therapeutic agents against WNT-dependent cancers .
- In Vivo Studies : Although most data are derived from in vitro assays, preliminary in vivo studies suggest that compounds with similar structures exhibit significant anti-inflammatory effects in animal models .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has been investigated for its potential therapeutic applications due to its unique structural features, which allow it to interact with biological targets effectively. Research indicates that it may exhibit activity against certain diseases mediated by cannabinoid receptors, suggesting its potential use in treating conditions like chronic pain and inflammation .
Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of specific signaling pathways related to cannabinoid receptors. Studies suggest that the sulfonamide group enhances binding affinity to these receptors, potentially leading to improved therapeutic outcomes .
Biochemical Applications
Enzyme Inhibition Studies
Recent investigations have focused on the compound's ability to inhibit various enzymes involved in disease processes. For instance, it has shown promise in inhibiting enzymes linked to cancer progression and inflammatory responses. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine and oxadiazole moieties can enhance inhibitory potency .
Cellular Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of the chlorothiophene group is thought to play a crucial role in this activity by promoting reactive oxygen species (ROS) generation within cells, leading to cell death .
Materials Science
Polymer Chemistry
The compound has also been explored as a building block in polymer synthesis. Its sulfonyl and carboxamide functionalities allow for the formation of novel polymers with enhanced thermal stability and mechanical properties. These materials are being investigated for applications in coatings and advanced composite materials .
Nanotechnology
In nanotechnology, derivatives of this compound are being tested for their ability to form stable nanoparticles that can be used for drug delivery systems. The unique interactions between the nanoparticles and biological membranes may facilitate targeted delivery of therapeutics to specific tissues .
Case Study 1: Anti-Cancer Activity
A study conducted on breast cancer cell lines revealed that treatment with 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide resulted in a significant decrease in cell viability compared to untreated controls. The compound induced apoptosis through ROS-mediated pathways, highlighting its potential as an anti-cancer agent.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition showed that the compound effectively inhibited the activity of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The inhibition was dose-dependent, with IC50 values indicating potent activity at micromolar concentrations.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with other sulfonamide- and heterocycle-containing molecules. A relevant analogue is 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (, CAS: 878731-29-4), which replaces the piperidine core with a pyrrolidine ring and substitutes the chlorothiophene with a fluorophenyl group. Key differences include:
- Core structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring).
- Substituents : Chlorothiophene-sulfonyl vs. fluorophenyl; oxadiazole-thiazole vs. isopropyl-thiadiazole.
These variations influence physicochemical properties such as logP (lipophilicity) and hydrogen-bonding capacity, critical for drug-likeness.
Physicochemical and Pharmacokinetic Properties
The target compound’s higher molecular weight and sulfonyl group may reduce solubility compared to its fluorophenyl analogue, though its thiazole-oxadiazole system could improve metabolic stability .
Q & A
Basic: What are the key synthetic pathways for this compound, and what functional groups dictate its reactivity?
The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:
- Sulfonylation : Introducing the 5-chlorothiophene-2-sulfonyl group to the piperidine ring under anhydrous conditions (e.g., DCM as solvent, room temperature) .
- Oxadiazole Formation : Cyclization of precursors (e.g., hydrazides with carboxylic acid derivatives) using reagents like POCl₃ or CDI (1,1'-carbonyldiimidazole) .
- Carboxamide Coupling : Activating the piperidine-4-carboxylic acid with HATU or EDC/HOBt before reacting with the oxadiazole-amine .
Functional groups like the sulfonyl group (electron-withdrawing) and oxadiazole (rigid heterocycle) influence reactivity, requiring controlled conditions (e.g., inert atmosphere, 0–5°C for sensitive steps) .
Basic: What spectroscopic and analytical methods are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ groups at δ ~2.5–3.5 ppm) and confirms sulfonyl/amide connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~530–550 Da) and detects fragmentation patterns .
- HPLC-PDA : Ensures purity (>95%) by monitoring elution profiles and UV absorption (λ ~250–300 nm for aromatic/heterocyclic moieties) .
Basic: What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2, EGFR) via fluorescence-based assays to identify target engagement .
- Microbial Susceptibility : Disk diffusion assays against Gram-positive/negative bacteria to explore antimicrobial activity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Replace DCM with DMF for polar intermediates to enhance solubility and reduce side reactions .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for coupling steps; optimize equivalents (1.2–1.5 eq) to minimize byproducts .
- In-Line Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC at critical stages (e.g., after sulfonylation) to track progress .
Advanced: How to resolve contradictions in biological activity across different assay models?
- Dose-Response Validation : Repeat assays with stricter controls (e.g., serum-free media) to rule out matrix effects .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) skews IC₅₀ values .
- Target Specificity Profiling : Employ kinome-wide screening to differentiate on-target vs. off-target effects .
Advanced: What computational strategies support SAR studies for derivative design?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17) and prioritize substituents enhancing binding affinity .
- QSAR Modeling : Train models on logP, polar surface area, and H-bond donors to predict bioavailability and optimize lead candidates .
- MD Simulations : Analyze piperidine ring flexibility in aqueous environments to guide rigidification strategies (e.g., introducing sp²-hybridized groups) .
Advanced: How to address low solubility in pharmacological assays?
- Co-Solvent Systems : Test DMSO/PBS mixtures (≤0.1% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce ester or phosphate groups at the carboxamide moiety for in situ hydrolysis to the active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve cellular uptake and reduce aggregation .
Advanced: What strategies validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization upon compound binding using Western blotting .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) with immobilized recombinant targets .
- CRISPR Knockout : Use gene-edited cell lines (e.g., EGFR−/−) to confirm on-target effects in proliferation assays .
Basic: What stability considerations are critical during storage and handling?
- Light Sensitivity : Store in amber vials at −20°C to prevent sulfonyl group degradation .
- Hydrolytic Stability : Avoid aqueous buffers at pH >8.0 to prevent oxadiazole ring cleavage .
- Lyophilization : For long-term storage, lyophilize as a HCl salt to enhance stability .
Advanced: How to design analogues to mitigate toxicity while retaining efficacy?
- Bioisosteric Replacement : Substitute the 2,4-dimethylthiazole with a pyridine ring to reduce hepatotoxicity .
- Metabolic Soft Spots : Introduce fluorine atoms at the piperidine ring to block CYP3A4-mediated oxidation .
- Scaffold Hopping : Replace the sulfonyl group with a carbonyl to maintain target affinity while altering ADME profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
